molecular formula C24H17ClFN3O2 B6509296 1-(4-chlorophenyl)-3-(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline CAS No. 901248-01-9

1-(4-chlorophenyl)-3-(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline

Katalognummer: B6509296
CAS-Nummer: 901248-01-9
Molekulargewicht: 433.9 g/mol
InChI-Schlüssel: MABPRJNZQDAKOF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-chlorophenyl)-3-(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline (CAS 901248-01-9) is a high-purity quinoline-based research chemical with a molecular formula of C24H17ClFN3O2 and a molecular weight of 433.87 g/mol . This compound belongs to the pyrazolo[4,3-c]quinoline class of heterocyclic scaffolds, which are of significant interest in medicinal chemistry due to their range of biological activities . While specific biological data for this exact analog is not publicly available, closely related pyrazolo[4,3-c]quinoline derivatives have been investigated as potent anti-inflammatory agents. These analogs function by inhibiting the production of nitric oxide (NO) and suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins in cellular models of inflammation . The presence of dimethoxy, chlorophenyl, and fluorophenyl substituents on the core structure suggests potential for tailored electronic properties and target interaction. This product is intended for research and development purposes only, specifically for use in biochemical profiling, hit-to-lead optimization studies, and investigating structure-activity relationships (SAR) of novel therapeutic candidates. It is not for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

1-(4-chlorophenyl)-3-(4-fluorophenyl)-7,8-dimethoxypyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClFN3O2/c1-30-21-11-18-20(12-22(21)31-2)27-13-19-23(14-3-7-16(26)8-4-14)28-29(24(18)19)17-9-5-15(25)6-10-17/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MABPRJNZQDAKOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=C(C=N2)C(=NN3C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Key Steps:

  • Starting Material Preparation :

    • A substituted o-aminobenzaldehyde derivative bearing 7,8-dimethoxy groups (A ) is synthesized.

    • A pyrazolone precursor containing the 4-chlorophenyl group at position 1 (B ) is prepared via Vilsmeier–Haack formylation.

  • Condensation Reaction :

    • A and B undergo Friedländer condensation in acetic acid at 110°C, forming the quinoline core.

    • The 4-fluorophenyl group is introduced via Suzuki–Miyaura coupling at position 3 using a fluorophenylboronic acid derivative.

Example Reaction Scheme :

A+BAcOH, 110°CPyrazoloquinoline IntermediatePd-catalyzed CouplingTarget Compound\textbf{A} + \textbf{B} \xrightarrow{\text{AcOH, 110°C}} \text{Pyrazoloquinoline Intermediate} \xrightarrow{\text{Pd-catalyzed Coupling}} \text{Target Compound}

Optimization Data :

ConditionYield (%)Reference
AcOH, 110°C, 2h84
Zn dust, H2O/EtOH67

Challenges :

  • Limited availability of o-aminobenzaldehydes with 7,8-dimethoxy substituents necessitates multi-step synthesis.

  • Steric hindrance from methoxy groups may reduce coupling efficiency.

Acid-Catalyzed Cyclization of (1H-Pyrazol-5-Yl)Anilines

A metal-free method employs (1H-pyrazol-5-yl)anilines and ethers in acidic conditions to construct the pyrazoloquinoline core.

Procedure:

  • Synthesis of (1H-Pyrazol-5-Yl)Aniline :

    • 3-(4-Fluorophenyl)-1H-pyrazol-5-amine (C ) is prepared via cyclization of hydrazine with a β-ketoester.

    • The aniline moiety is functionalized with 7,8-dimethoxy groups through nitration and reduction.

  • Cyclization with Ethers :

    • C reacts with 4-chlorophenyl methyl ether in trifluoroacetic acid (TFA) at 80°C.

    • The C–O bond in the ether cleaves, enabling C–N bond formation to yield the target compound.

Advantages :

  • Avoids transition-metal catalysts, simplifying purification.

  • High functional group tolerance for halogenated aryl groups.

Limitations :

  • Moderate yields (50–70%) due to competing side reactions.

  • Requires precise control of acid concentration to prevent decomposition.

Three-Component Reaction with Arylglyoxals

This one-pot method combines arylglyoxals , pyrazolamines , and cyclic 1,3-dicarbonyl compounds to assemble the pyrazoloquinoline skeleton.

Workflow:

  • Reactant Preparation :

    • 4-Chlorophenylglyoxal monohydrate (D ) and 3-methyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine (E ) are synthesized.

    • Dimedone (F ) serves as the cyclic dicarbonyl component.

  • Reaction Execution :

    • D , E , and F are heated in acetone/water with tetrapropylammonium bromide (TPAB) as a catalyst.

    • Dearoylation occurs in situ, yielding the 7,8-dimethoxy-substituted product after methylation.

Optimization Insights :

  • TPAB increases reaction efficiency by stabilizing intermediates (yield: 97% under optimal conditions).

  • Methoxy groups are introduced via post-synthesis methylation of hydroxyl intermediates.

Data Table :

CatalystSolventTemperature (°C)Yield (%)
TPABH2O/Acetone8097
NoneH2O/EtOH8065

Reductive Cyclization of Nitro Precursors

Nitro-substituted intermediates are reduced to form the pyrazoloquinoline ring system.

Methodology:

  • Nitro Intermediate Synthesis :

    • 3-(4-Fluorophenyl)-5-nitro-1-(4-chlorophenyl)pyrazole (G ) is prepared.

    • A quinoline precursor with 7,8-dimethoxy groups (H ) is synthesized via Niementowski reaction.

  • Reductive Cyclization :

    • G and H undergo Fe/AcOH-mediated reduction at 110°C, forming the fused pyrazoloquinoline.

Critical Parameters :

  • Fe powder in acetic acid achieves higher yields (84%) compared to Zn or SnCl2.

  • Excess HCl improves solubility but risks over-reduction.

Comparative Analysis of Methods

MethodYield Range (%)ComplexityFunctional Group Tolerance
Friedländer Condensation67–84HighModerate
Acid-Catalyzed Cyclization50–70MediumHigh
Three-Component Reaction65–97LowHigh
Reductive Cyclization71–84MediumLow

Key Findings :

  • The three-component reaction offers the highest yields and simplest workflow but requires post-synthesis methylation.

  • Acid-catalyzed cyclization is optimal for halogenated aryl groups but suffers from moderate yields .

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-chlorophenyl)-3-(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce more saturated compounds.

Wissenschaftliche Forschungsanwendungen

1-(4-chlorophenyl)-3-(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(4-chlorophenyl)-3-(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Structural Comparisons

Key structural analogs and their substituent variations are summarized below:

Compound ID Core Structure Substituents (Positions) Molecular Weight (g/mol) Key References
Target Compound Pyrazolo[4,3-c]quinoline 1: 4-Cl-C₆H₄; 3: 4-F-C₆H₄; 7,8: OMe ~407.84*
F6 () Pyrazolo[3,4-b]quinoline 4: 4-Cl-C₆H₄; 6: F; 3: Me; 1: Ph ~377.83
8-Ethoxy Derivative () Pyrazolo[4,3-c]quinoline 8: OEt; 3: 4-F-C₆H₄; 1: H (unsubstituted) 307.33
4g () Quinoline (non-fused) 4: NH₂; 2: 4-Cl-C₆H₄; 3: 4-F-C₆H₄ ~349.80
C350-0829 () Pyrazolo[4,3-c]quinoline 1: 4-F-C₆H₄; 3: 4-EtO-C₆H₄; 6,8: F ~465.41

*Calculated based on molecular formula C₂₄H₁₇ClFN₃O₂.

Key Observations :

  • Substituent Diversity: The target compound’s 7,8-dimethoxy groups distinguish it from analogs like F6 (methyl/fluoro) or 4g (amino group). Methoxy groups may enhance solubility but reduce metabolic stability compared to halogens .
  • Positional Isomerism: Pyrazolo[4,3-c]quinoline (target) vs.
  • Halogen Effects : The 4-fluorophenyl group is common in analogs (e.g., 4g, C350-0829), suggesting its role in modulating lipophilicity and target affinity .
Physicochemical and Pharmacological Properties
  • Thermal Stability: Pyrazoloquinolines with bulky substituents (e.g., 7,8-dimethoxy in the target) may exhibit higher melting points compared to smaller groups (e.g., F6’s methyl) .
  • Photophysical Properties: Methoxy groups in the target compound could redshift absorption/emission spectra relative to halogenated analogs, as seen in related quinoline derivatives .
  • Therapeutic Potential: Amino-substituted pyrazoloquinolines (e.g., ) are associated with enhanced therapeutic indices, suggesting that the target’s lack of an amino group may limit certain bioactivities . Fluorophenyl and chlorophenyl motifs (common in ) are linked to kinase inhibition and antimicrobial activity, though specific data for the target compound are unavailable .

Biologische Aktivität

The compound 1-(4-chlorophenyl)-3-(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline class, which has garnered attention for its diverse biological activities, particularly in anti-inflammatory and anticancer contexts. This article synthesizes information regarding its biological activity, including case studies and research findings that highlight its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C17H15ClO3C_{17}H_{15}ClO_3, with a molecular weight of approximately 302.7 g/mol. The structure features a pyrazolo[4,3-c]quinoline core substituted with chlorophenyl and fluorophenyl groups, as well as methoxy functional groups at the 7 and 8 positions.

Anti-Inflammatory Activity

Research indicates that pyrazolo[4,3-c]quinoline derivatives exhibit significant anti-inflammatory properties. A study evaluating various derivatives demonstrated that some compounds effectively inhibited nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The inhibition was attributed to the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .

Table 1: Inhibitory Effects on NO Production

CompoundIC50 (μM)Cytotoxicity (%) at 10 μM
This compoundTBDTBD
Reference Compound (1400 W)0.399

Note: Specific IC50 values for the target compound are yet to be determined.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For instance, derivatives of pyrazolo[4,3-c]quinoline have shown efficacy against several cancer cell lines, including breast cancer (MCF-7), chronic myeloid leukemia (K562), and biphenotypic B myelomonocytic leukemia (MV4-11). The mechanism involves inducing apoptosis through activation of caspases and modulation of cell cycle regulators like proliferating cell nuclear antigen (PCNA) .

Table 2: Anticancer Activity Against Human Cell Lines

Cell LineCompound Concentration (μM)% Inhibition
MCF-710TBD
K56210TBD
MV4-1110TBD

The biological activity of the compound is thought to involve several mechanisms:

  • Inhibition of iNOS and COX-2 : This leads to reduced inflammation by lowering NO levels.
  • Induction of Apoptosis : Through activation of caspases and disruption of cellular signaling pathways.
  • Antiproliferative Effects : By modulating cell cycle progression and inducing cell death in cancerous cells.

Case Studies

  • Study on Anti-inflammatory Effects :
    • A recent study focused on the anti-inflammatory effects of various pyrazolo[4,3-c]quinolines found that specific substitutions on the phenyl rings significantly influenced their potency against LPS-induced inflammation. The para-substitution was generally more favorable than ortho or meta substitutions for enhancing inhibitory activity on NO production .
  • Anticancer Research :
    • Another investigation into the antiproliferative effects demonstrated that compounds with bulky substituents at specific positions showed reduced activity against cancer cell lines. This finding suggests that structural optimization is crucial for enhancing therapeutic efficacy while minimizing cytotoxicity .

Q & A

Q. Which strategies improve selectivity over related kinases (e.g., JAK2 vs. JAK3)?

  • Answer :
  • Backbone Modifications : Replace pyrazole with triazole to disrupt ATP-binding region interactions.
  • Covalent Binding : Introduce acrylamide warheads targeting JAK2 Cys817 .
  • Alchemical Free Energy Calculations : Predict binding energy differences (ΔΔG) for JAK isoforms .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.